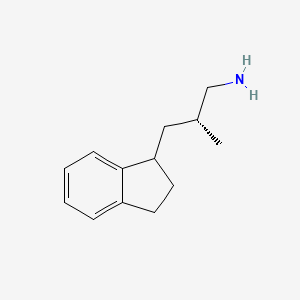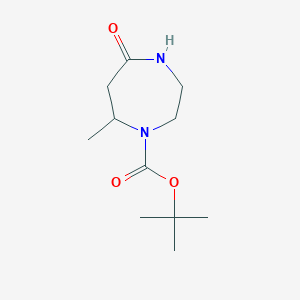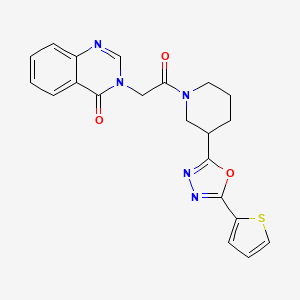
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester, commonly known as Boc-L-Proline methyl ester, is a chemical compound used in scientific research. It belongs to the family of proline derivatives and is widely used in the synthesis of peptides and proteins.
科学的研究の応用
Chemical Modification and Polymer Synthesis
Chemical modification of biopolymers, like xylan, with specific functional groups can lead to the development of new materials with unique properties. The derivatization of xylan with esters and ethers, including molecules similar in reactivity to "(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester," has been explored for applications in drug delivery systems due to their ability to form nanoparticles and encapsulate active agents. These chemical modifications aim to enhance the material's solubility, biocompatibility, and functional performance in biomedical applications (Petzold-Welcke et al., 2014).
Biotechnological Applications
Lactic acid production from biomass is a key area in green chemistry, where derivatives of lactic acid, including esters similar to "(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester," are investigated for their potential as bio-based chemicals. These compounds serve as intermediates for producing value-added chemicals, demonstrating the role of bio-derived esters in sustainable chemical manufacturing (Gao et al., 2011).
Environmental Science and Technology
In environmental science, studies on synthetic phenolic antioxidants, including derivatives similar to "(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester," highlight their widespread use and potential environmental impact. Research focuses on understanding their fate, bioaccumulation, and potential toxicological effects on ecosystems and human health. Such studies are crucial for developing safer alternatives and mitigation strategies for environmental pollutants (Liu & Mabury, 2020).
Analytical and Material Chemistry
In analytical chemistry, the study of the mechanisms of pyrolysis of polysaccharides includes investigating the reactivity and breakdown of complex molecules, where esters similar to "(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester" might be used as model compounds or intermediates. This research provides insights into thermal decomposition processes relevant to biofuel production and material recycling (Ponder & Richards, 1994).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-acetic acid methyl ester involves the protection of pyrrolidine-2-acetic acid followed by esterification with methanol. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amine group in pyrrolidine-2-acetic acid. The Boc group is then removed to obtain the final product.", "Starting Materials": [ "Pyrrolidine-2-acetic acid", "tert-Butyl chloroformate", "Methanol", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of pyrrolidine-2-acetic acid with Boc group using tert-butyl chloroformate and triethylamine in dichloromethane solvent.", "Step 2: Esterification of Boc-protected pyrrolidine-2-acetic acid with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane solvent.", "Step 3: Removal of Boc group using hydrochloric acid in dichloromethane solvent.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane.", "Step 5: Drying of the organic layer with sodium sulfate and evaporation of the solvent to obtain the crude product.", "Step 6: Purification of the crude product by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the mobile phase.", "Step 7: Recrystallization of the purified product from a mixture of dichloromethane and methanol to obtain the final product." ] } | |
CAS番号 |
88790-37-8 |
分子式 |
C12H21NO4 |
分子量 |
243.303 |
IUPAC名 |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChIキー |
LZYBAKVGAMQFLJ-VIFPVBQESA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2928282.png)
methanone](/img/structure/B2928283.png)
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928284.png)
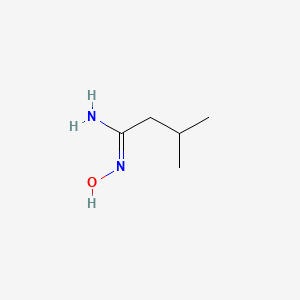
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B2928288.png)

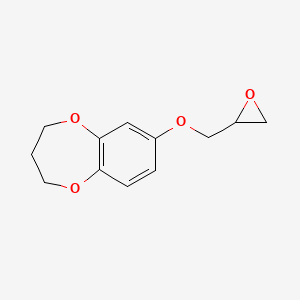
![N-(2-fluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2928292.png)
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2928295.png)
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2928298.png)
